Hydrogen Bond Donor Count Differentiation: (S)-3-Hydroxypyrrolidine vs. Unsubstituted Pyrrolidine Analog
The target compound (S)-1-(7-Benzyloxy-2-methyl-quinazolin-4-yl)-pyrrolidin-3-ol possesses one hydrogen bond donor (the pyrrolidine C3 hydroxyl), whereas the direct des-hydroxy comparator 7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline (Compound 1 in US7205309) has zero hydrogen bond donors [1]. This difference directly impacts the compound's capacity to engage in directional hydrogen bonding with the NPY receptor binding pocket, a feature the patent identifies as crucial for antagonist potency [1]. Computed physicochemical data confirm this difference: the target compound has a Hydrogen Bond Donor Count of 1 versus 0 for the des-hydroxy analog [2].
| Evidence Dimension | Hydrogen Bond Donor Count (structural determinant of receptor binding capacity) |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count = 1 (PubChem computed); contains (S)-3-hydroxypyrrolidine moiety |
| Comparator Or Baseline | 7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline (Compound 1, US7205309): Hydrogen Bond Donor Count = 0; unsubstituted pyrrolidine |
| Quantified Difference | Δ = 1 hydrogen bond donor; introduction of a stereospecific (S)-OH group capable of acting as both H-bond donor and acceptor |
| Conditions | Structural and computed molecular property comparison; PubChem 2.1 computed descriptors; Patent US7205309 explicit compound listing |
Why This Matters
For medicinal chemistry teams prosecuting NPY antagonist SAR, the presence of a stereochemically defined H-bond donor distinguishes this compound as a functionally distinct tool from the simpler pyrrolidine analog, enabling exploration of H-bond-mediated potency gains.
- [1] Mattei, P. et al. (Hoffmann-La Roche Inc.). Quinazoline derivatives. United States Patent US7205309B2, issued April 17, 2007. View Source
- [2] PubChem. Compound Summary for CID 69459627, (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol. National Center for Biotechnology Information (2026). View Source
